molecular formula C10H17N3O2S2 B2384927 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396770-39-0

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2384927
CAS No.: 1396770-39-0
M. Wt: 275.39
InChI Key: MQDWDGYQPLGHIG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with the molecular formula C13H17N3O2S2 and a molecular weight of 311.4 g/mol . This molecule features a 1,2,3-thiadiazole core, a five-membered aromatic ring containing sulfur and nitrogen atoms, which is a significant pharmacophore in medicinal chemistry. The structure is further functionalized with a carboxamide linker and a complex side chain containing a hydroxyl and a methylthio group, contributing to its potential physicochemical properties and biomolecular interactions. Compounds based on the 1,2,3-thiadiazole scaffold are of significant interest in scientific research for developing novel therapeutic agents. Heterocycles like 1,2,3-thiadiazole and its isomers (e.g., 1,3,4-thiadiazole) are known to exhibit a broad spectrum of biological activities . Extensive research has been published on thiadiazole derivatives demonstrating potent antibacterial properties, particularly against challenging targets like methicillin-resistant Staphylococcus aureus (MRSA) through mechanisms such as DNA gyrase B (GyrB) inhibition . Furthermore, numerous studies highlight the considerable cytotoxic and anticancer potential of various thiadiazole derivatives against a range of human cancer cell lines, making them a promising scaffold in oncology drug discovery . The specific substitution pattern on this compound suggests it is a valuable chemical entity for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening against novel biological targets in antibacterial and anticancer research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S2/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWDGYQPLGHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C)(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for thiadiazole formation. For example, 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles are synthesized by reacting acylhydrazides with carbon disulfide (CS₂) under basic conditions, followed by cyclization using phosphorous oxychloride (POCl₃). Adapted for the target compound:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide is treated with CS₂ in ethanolic potassium hydroxide.
  • The intermediate potassium salt undergoes acid-catalyzed cyclization to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (Yield: 72–88%).

Key Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
1 CS₂, KOH/EtOH Reflux 10 h 75%
2 POCl₃ 80–90°C 2 h 85%

Synthesis of N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)amine

The side chain requires a branched amine with hydroxyl and methylthio groups. Methods derive from 2-hydroxy-4-methylthiobutyric acid (HMBA) synthesis, modified to introduce the C2 methyl group.

Preparation of 2-Hydroxy-2-methyl-4-(methylthio)butyric Acid

  • Michael Addition : Methyl mercaptan reacts with 2-methylacrolein in the presence of pyridine to form 2-hydroxy-2-methyl-4-(methylthio)butyronitrile (HMBN) .
  • Hydrolysis : HMBN is hydrolyzed with 30–50% sulfuric acid at 70–120°C to yield 2-hydroxy-2-methyl-4-(methylthio)butyric acid (Yield: 85–92%).

Conversion to Amine

The carboxylic acid is converted to the primary amine via a Hofmann rearrangement :

  • Amide Formation : React the acid with thionyl chloride (SOCl₂) to form the acyl chloride, then treat with ammonia to yield the primary amide.
  • Rearrangement : Treat the amide with bromine in NaOH to generate the amine (Yield: 65–78%).

Key Reaction Conditions :

Step Reagents/Conditions Temperature Time Yield
1 SOCl₂, NH₃ 0–5°C 2 h 90%
2 Br₂, NaOH 40°C 1.5 h 70%

Coupling of Thiadiazole Carboxylic Acid and Amine

The final step involves forming the carboxamide bond.

Acyl Chloride Method

  • Activation : React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with SOCl₂ to form the acyl chloride.
  • Amidation : Add N-(2-hydroxy-2-methyl-4-(methylthio)butyl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base (Yield: 68–75%).

Coupling Reagent Approach

Use EDCI/DMAP for direct coupling without isolating the acyl chloride:

  • Combine the acid, amine, EDCI, and DMAP in DCM.
  • Stir at room temperature for 24 h (Yield: 80–88%).

Optimization Data :

Method Reagents Solvent Time Yield
Acyl Chloride SOCl₂, TEA DCM 6 h 75%
EDCI/DMAP EDCI, DMAP DCM 24 h 88%

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during thiadiazole synthesis require strict temperature control.
  • Side Reactions : The hydroxyl and methylthio groups in the side chain necessitate protection (e.g., silylation) during amidation to prevent oxidation.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical to isolate the final product from dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following table and analysis compare key structural analogs of 4-methyl-1,2,3-thiadiazole-5-carboxamide derivatives, emphasizing substituent-driven differences in biological activity and molecular properties.

Table 1: Structural and Functional Comparison of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide Derivatives

Compound (Substituent) Molecular Formula Molecular Weight Key Biological Activity References
BTP2 (4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl) C₁₇H₁₂F₆N₄OS 450.36 CRAC channel inhibitor; reduces TLR4-mediated ROS, calcium flux, and lung injury
Org 214007-0 (8-cyano-1,2,3,4,10,14b-hexahydro-10-methyl dibenzo[c,f]pyrido[1,2-a]azepin-2-yl) C₂₄H₂₃N₅OS 430.54 Selective glucocorticoid receptor modulator; anti-inflammatory properties
N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (2,4-difluorophenyl) C₁₀H₈F₂N₄OS 282.26 Antifungal activity via inhibition of fungal fatty acid biosynthesis
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (2-chlorobenzyl) C₁₁H₁₀ClN₃OS 267.73 Structural data reported; biological activity unspecified
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (2,5-dimethoxyphenyl) C₁₂H₁₃N₃O₃S 279.31 Physicochemical properties reported (density: 1.339 g/cm³; pKa: ~10.09)
CRAC Channel Inhibition (BTP2)

BTP2’s 4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl substituent enables potent inhibition of calcium release-activated calcium (CRAC) channels, reducing store-operated calcium entry (SOCE) and mitigating lung injury . Its trifluoromethyl groups enhance lipophilicity and target binding, while the pyrazole ring facilitates interactions with Orai1 and TRPC3 channels .

Antifungal Activity (Carbohydrazide Derivatives)

Carbohydrazide derivatives (e.g., N’-(2,4-difluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) exhibit antifungal properties, likely due to the hydrazide moiety interfering with fungal fatty acid biosynthesis . Fluorine atoms in the 2,4-difluorophenyl group may enhance metabolic stability and membrane penetration.

Glucocorticoid Receptor Modulation (Org 214007-0)

Org 214007-0’s complex tricyclic substituent confers selectivity for glucocorticoid receptors, enabling anti-inflammatory effects without steroidal side effects . The cyano group and aromatic system optimize receptor binding and co-factor recruitment.

Physicochemical and Structural Insights

  • Molecular Weight and Solubility: BTP2’s higher molecular weight (450.36) and fluorinated groups improve membrane permeability but may limit aqueous solubility.
  • Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl (BTP2) and chlorine () are electron-withdrawing, stabilizing the carboxamide moiety and enhancing electrophilic reactivity. Methoxy groups () are electron-donating, altering electronic distribution and pKa .

Contradictions and Limitations

  • Activity Divergence: Minor structural changes yield vastly different activities. For example, BTP2 (CRAC inhibitor) and Org 214007-0 (glucocorticoid modulator) share the same core but differ entirely in function .
  • Lack of Target-Specific Data : The absence of direct evidence for the target compound necessitates caution in extrapolating its properties from analogs.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring, which is known for its diverse biological activities. The presence of a hydroxymethyl group and a methylthio group contributes to its unique properties.

Chemical Formula: C₁₁H₁₅N₃O₂S
Molecular Weight: 253.33 g/mol
CAS Number: [Insert CAS Number if available]

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains.

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus32.6Moderate
Escherichia coli47.5Significant
Pseudomonas aeruginosa64.0Moderate

Studies have shown that the compound demonstrates better efficacy compared to standard antibiotics like streptomycin and fluconazole, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. It has shown cytostatic properties against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)20.0Inhibition of proliferation

The compound's mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the compound . The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .
  • Cytotoxicity Assessment : In another study focusing on cancer treatment, the compound was tested against several cancer cell lines. The results showed that it effectively reduced cell viability at lower concentrations compared to traditional chemotherapeutics, indicating its potential as an alternative treatment option .

Q & A

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodology : Molecular dynamics simulations and density functional theory (DFT) model binding affinities to targets like bacterial enzymes or cancer-related kinases. Virtual screening against protein databases (e.g., PDB) identifies potential off-target effects .

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